rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, oxalic acid, cis
Description
rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine is a bicyclic heterocyclic compound featuring a fused pyrano[3,4-b]pyridine scaffold with octahydro saturation. The cis configuration indicates that substituents on the fused ring system are oriented on the same side. The "rac-" prefix denotes a racemic mixture, containing equal parts of enantiomers. Oxalic acid is likely present as a counterion, forming a salt to enhance stability or solubility.
- Molecular Formula: C₈H₁₅NO (base compound).
- Molecular Weight: 141.21 g/mol (base).
- CAS Numbers: 1807885-25-1 (Enamine Ltd. catalog) and 1807933-80-7 (product listing).
- Purity: ≥95% (commercial availability) .
The oxalic acid component may influence solubility and crystallinity, though detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence.
Properties
IUPAC Name |
(4aS,8aS)-2,3,4,4a,5,6,8,8a-octahydro-1H-pyrano[3,4-b]pyridine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.C2H2O4/c1-2-7-3-5-10-6-8(7)9-4-1;3-1(4)2(5)6/h7-9H,1-6H2;(H,3,4)(H,5,6)/t7-,8+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPURMUUNQVENY-KZYPOYLOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCOCC2NC1.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CCOC[C@H]2NC1.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often require:
Catalysts: Palladium on carbon (Pd/C) or platinum oxide (PtO2).
Solvents: Ethanol or methanol.
Temperature: Typically around 50-100°C.
Pressure: Hydrogen gas at pressures ranging from 1 to 5 atmospheres.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors allows for efficient conversion of starting materials to the desired product. The process is optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further hydrogenation can lead to fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield pyridine carboxylic acids, while reduction with sodium borohydride typically produces alcohols.
Scientific Research Applications
Chemistry
In organic synthesis, rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine is used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development, especially in the treatment of neurological disorders.
Industry
In the materials science field, this compound can be used to synthesize polymers with specific properties. Its incorporation into polymer chains can enhance material strength, flexibility, and thermal stability.
Mechanism of Action
The mechanism by which rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of these biological molecules. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related bicyclic heterocycles, focusing on molecular features, stereochemistry, and functionalization.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Complexity: The target compound is simpler in structure (C₈H₁₅NO) compared to Tezampanel (C₁₃H₂₁N₅O₂·H₂O), which incorporates a tetrazolyl group and additional saturation . The pyrido-pyrazine analog () shares a bicyclic framework but differs in ring heteroatoms (N vs. O) and functionalization (methanol group) .
Stereochemistry :
- The rac- designation contrasts with the stereospecific (7S,9αS) configuration of the pyrido-pyrazine derivative, highlighting divergent synthetic or pharmacological objectives .
Functionalization and Applications: Oxalic acid in the target compound may improve crystallinity or bioavailability, whereas Tezampanel’s tetrazolyl group enhances receptor binding (e.g., AMPA/kainate antagonism) . No direct pharmacological data are available for the target compound, unlike Tezampanel, which is clinically studied for neuropathic pain .
Limitations:
- Physicochemical data (e.g., solubility, logP) for the target compound are absent in the provided evidence.
- The oxalic acid’s role (salt vs.
Notes
Data Gaps : Direct comparisons are constrained by incomplete pharmacological or synthetic data for the target compound. Structural analogs (e.g., Tezampanel) provide indirect insights but differ in functionalization.
Stereochemical Impact : The racemic nature of the target compound may influence binding affinity or metabolic stability compared to enantiopure analogs .
Synthetic Relevance : The compound is commercially available (Enamine Ltd.), suggesting utility as a building block in medicinal chemistry, though its applications are undocumented in the provided evidence .
Biological Activity
The compound rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, oxalic acid, cis is a bicyclic heterocyclic compound characterized by its fused pyran and pyridine rings. Its unique stereochemistry and structural features contribute to its diverse biological activities, making it a significant focus in medicinal chemistry and pharmacology.
- Molecular Formula : CHNO
- Molecular Weight : 231.25 g/mol
- CAS Number : 1909286-95-8
This compound's saturated octahydro framework enhances its potential for various synthetic applications and biological interactions.
The biological activity of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine primarily involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact mechanisms depend on the context of application but generally involve receptor interactions that influence physiological responses.
Biological Activities
Research indicates that rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine exhibits significant biological activities:
- Antinociceptive Effects : Studies have shown that this compound interacts with opioid receptors, suggesting potential applications in pain management therapies.
- Anticancer Properties : Comparative studies indicate that compounds with similar structures exhibit anticancer activities, indicating a potential for rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine in oncology.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine, it is useful to compare it with other compounds that share structural similarities:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| rac-(4aR,7aR)-octahydrofuro[3,4-b]pyridine | Fused ring system | Anticancer properties |
| 1H-pyrazolo[3,4-b]pyridine derivatives | Heterocyclic | Antitumor activity via kinase inhibition |
The distinct fused pyran and pyridine ring system of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine contributes to its unique chemical behavior and potential medicinal applications compared to these similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
